
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate
Overview
Description
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H17N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and cyanomethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine-based structures.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The cyanomethyl group can play a crucial role in binding to the active site of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate
- N-Benzylpiperazine
- 1-Benzyl-4-cyanopiperazine
Uniqueness
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.
Biological Activity
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (BCMP) is a synthetic compound belonging to the piperazine family, characterized by its unique molecular structure, which includes a benzyl group and a cyanomethyl moiety. This article explores the biological activity of BCMP, its potential applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.31 g/mol
- Functional Groups : Piperazine, Benzyl, Cyanomethyl, Carboxylate
The presence of these functional groups suggests that BCMP could serve as a versatile scaffold for the development of bioactive molecules. The piperazine structure is particularly significant due to its prevalence in various pharmaceuticals.
BCMP's mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The cyanomethyl group may facilitate binding to active sites of enzymes, potentially acting as an inhibitor or modulator of biochemical pathways. However, detailed studies elucidating these interactions are still limited.
Anticancer Potential
Research indicates that compounds with structural similarities to BCMP have been investigated for their anticancer properties. For instance, studies on phenylpiperazine derivatives have shown promising results in reducing cancer cell viability while exhibiting lower toxicity towards healthy cells. These findings suggest that BCMP may also possess similar anticancer activity, warranting further investigation.
Ligand Activity
BCMP has been studied for its potential as a ligand in biochemical assays. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Case Studies and Experimental Data
- Synthesis and Characterization : The synthesis of BCMP typically involves reactions between piperazine derivatives and benzyl chloroformate in the presence of cyanomethyl reagents. Various solvents like dichloromethane are used, along with bases such as triethylamine to facilitate the reaction.
- Biological Evaluations : Preliminary studies have indicated that derivatives similar to BCMP can enhance the efficacy of existing anticancer drugs like doxorubicin (DOX). For example, compounds containing piperazine structures have shown synergistic effects when combined with DOX, leading to increased cytotoxicity against cancer cell lines while minimizing harm to normal cells .
- Structure-Activity Relationship (SAR) : A comparative analysis of BCMP with other piperazine derivatives reveals that modifications in substituents can significantly affect biological activity. For instance, compounds with halogenated phenyl groups exhibited enhanced cytotoxic effects, highlighting the importance of structural optimization in drug design .
Comparative Analysis of Similar Compounds
Compound Name | Functional Groups | Biological Activity |
---|---|---|
This compound | Piperazine, Benzyl, Cyanomethyl | Potential ligand activity |
Benzylpiperazine | Piperazine, Benzyl | Psychoactive effects |
(S)-N-benzylpiperazine-1-carboxamide | Piperazine, Benzamide | Neurotransmitter modulation |
Cyanopropylpiperazine | Piperazine, Propyl | Investigated for bioactivity |
Safety Profile
While specific safety data on BCMP is limited, caution is advised due to the presence of the cyanomethyl group, which can be toxic upon exposure. Standard laboratory safety practices should be adhered to when handling this compound .
Properties
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMFYCQRQLYMF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148926 | |
Record name | 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158302-01-1 | |
Record name | 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158302-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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